Ethyl 2-methyl-4,4,4-trifluorobutyrate

Description

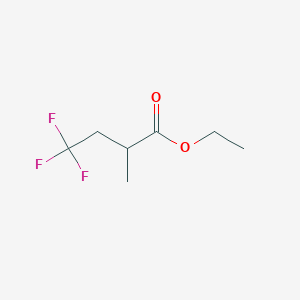

Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS 136564-76-6) is a fluorinated ester with the molecular formula C₇H₁₁F₃O₂. Its structure features a trifluoromethyl (-CF₃) group at the terminal carbon, a methyl group at the β-position, and an ethyl ester moiety. Key identifiers include:

- SMILES: CCOC(=O)C(C)CC(F)(F)F

- InChIKey: ANNZGOFOWCNVBU-UHFFFAOYSA-N

- Predicted Collision Cross Section (CCS): 144.5 Ų ([M+H]⁺, m/z 185.07840)

This compound is used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to the metabolic stability imparted by the CF₃ group .

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNZGOFOWCNVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929479 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136564-76-6 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136564-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of β-Keto Ester Intermediate

The foundational step in this route involves Claisen condensation between acyl chlorides and trifluoroacetylating agents. For instance, butyryl chloride reacts with trifluoroacetyl chloride in methylene chloride under basic conditions (pyridine) at −5°C to 25°C. This yields ethyl 2-(trifluoroacetyl)butanoate , a β-keto ester intermediate. The reaction proceeds via nucleophilic acyl substitution, where pyridine neutralizes HCl byproducts, driving the equilibrium toward product formation.

Key conditions :

Reduction to Target Compound

The β-keto group in the intermediate is reduced to a methylene group using Clemmensen reduction (Zn(Hg)/HCl). This converts the ketone (C=O ) into a methylene (CH2 ) group, yielding ethyl 2-methyl-4,4,4-trifluorobutyrate.

Optimized reduction parameters :

-

Reductant : Zinc amalgam (Zn(Hg))

-

Acid : Concentrated HCl

-

Temperature : Reflux (110°C)

-

Reaction Time : 6–8 hours

Dihydroxy Intermediate Dehydration-Hydrogenation

Formation of Dihydroxy Ester

In an alternative route, propionyl chloride reacts with trifluoroacetic anhydride in methylene chloride, followed by methanol addition, to produce ethyl 3,3-dihydroxy-2-methyl-4,4,4-trifluorobutyrate . This dihydroxy ester forms via nucleophilic attack of methanol on the trifluoroacetylated intermediate.

Reaction specifics :

Dehydration and Hydrogenation

The dihydroxy ester undergoes acid-catalyzed dehydration (e.g., H2SO4) to form an α,β-unsaturated ester, ethyl 2-methyl-4,4,4-trifluorocrotonate . Subsequent catalytic hydrogenation (H2/Pd-C) saturates the double bond, yielding the target compound.

Stepwise conditions :

-

Dehydration :

-

Hydrogenation :

Direct Esterification of Fluorinated Carboxylic Acids

Acid-Catalyzed Esterification

2-Methyl-4,4,4-trifluorobutyric acid is esterified with ethanol using sulfuric acid as a catalyst. This method is straightforward but requires high-purity starting materials.

Reaction parameters :

Limitations and Solutions

-

Challenge : Trifluoromethyl groups reduce nucleophilicity, slowing esterification.

-

Mitigation : Use Dean-Stark trap to remove water, shifting equilibrium toward ester formation.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Complexity | Cost |

|---|---|---|---|---|

| Claisen + Reduction | Condensation → Reduction | 70% | High | $$$ |

| Dehydration-Hydrogenation | Dihydroxy → Dehydration → Hydrogenation | 65% | Moderate | $$ |

| Direct Esterification | Acid + Ethanol → Ester | 75% | Low | $ |

Trade-offs :

-

Claisen + Reduction : High yield but requires hazardous reagents (Zn(Hg)).

-

Dehydration-Hydrogenation : Scalable but involves multiple steps.

-

Direct Esterification : Simple but limited by acid availability.

Mechanistic Insights and Side Reactions

Competing Pathways in Claisen Condensation

Side products like ethyl 3,3-dihydroxy-2-methyl-4,4,4-trifluorobutyrate arise from over-addition of nucleophiles (e.g., methanol) to the β-keto ester intermediate. Minimizing excess nucleophile and controlling temperature mitigate this.

Byproduct Formation in Hydrogenation

Partial hydrogenation of the α,β-unsaturated ester can yield ethyl 2-methyl-4,4,4-trifluorobutenoate , necessitating precise control of H2 pressure and catalyst loading.

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4,4,4-trifluoro-2-methylbutanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: 4,4,4-trifluoro-2-methylbutanoic acid and ethanol.

Reduction: 4,4,4-trifluoro-2-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-methyl-4,4,4-trifluorobutyrate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and stability in drug formulations.

Case Study: Synthesis of Antagonists

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of fluorinated indolecarboxamides using this compound as a key intermediate. The resulting compounds exhibited potent antagonistic activity against leukotrienes D4 and E4, highlighting the compound's utility in developing anti-inflammatory medications .

Agrochemical Applications

The compound is also explored in agrochemical formulations due to its potential as a pesticide or herbicide precursor. The trifluoromethyl group contributes to the lipophilicity and metabolic stability of agrochemicals.

Case Study: Herbicide Development

Research indicates that derivatives of this compound have been tested for herbicidal activity against various weed species. These studies demonstrate that the incorporation of trifluoroacetate moieties can enhance herbicidal efficacy while reducing phytotoxicity to crops .

Material Science Applications

This compound is utilized in the development of advanced materials due to its unique chemical properties. Its ability to modify surface characteristics makes it suitable for creating coatings with enhanced chemical resistance.

Case Study: Coating Formulations

In material science research, this compound has been incorporated into polymer matrices to develop coatings with improved hydrophobicity and durability. These coatings are particularly valuable in industrial applications where chemical exposure is prevalent .

Environmental Impact Studies

Given the increasing focus on environmental safety, studies on the degradation kinetics of this compound have been conducted. Understanding its behavior in various environmental conditions is crucial for assessing its ecological footprint.

Case Study: Kinetics of Degradation

Research investigating the reaction kinetics of hydroxyl radicals with this compound indicates that this compound undergoes significant degradation under atmospheric conditions. This finding is vital for evaluating its persistence and potential environmental risks .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-2-methylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Physical Properties

- Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate: 180–184°C Ethyl 2-methyl-4,4,4-trifluoroacetoacetate: 144–146°C

Polarity : Hydroxyl and keto derivatives exhibit higher polarity due to hydrogen bonding and dipole interactions, affecting solubility and chromatographic retention .

Biological Activity

Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS Number: 143484-00-8) is a fluorinated organic compound that has garnered attention in various fields of chemical research due to its unique structural properties and biological activities. This article explores its biological activity, applications, synthesis methods, and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The compound appears as a colorless liquid with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇F₃O₂ |

| Molecular Weight | 168.114 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 114.5 °C |

| Flash Point | 25.6 °C |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and interaction with lipid-based biological membranes.

Pharmacological Applications

- Antagonistic Activity : Research has identified this compound as a potential antagonist for leukotriene receptors, which are involved in inflammatory responses. This compound was part of a series of fluorinated indole derivatives that demonstrated significant inhibition against leukotrienes D4 and E4 .

- Synthesis of β-Amino Acids : The compound has been utilized in synthesizing enantiopure trifluoromethyl-β-amino acids, which are crucial in pharmaceutical applications due to their role as building blocks in drug development.

- Electrochemical Applications : It has also been investigated for its utility in electrochemistry as a reagent that can influence the regioselectivity of reactions involving cyclometalated complexes.

Study on Leukotriene Antagonism

A pivotal study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of fluorinated indole derivatives, including compounds featuring this compound. The study reported that certain derivatives exhibited potent antagonistic activity against leukotriene receptors with IC50 values indicating strong inhibition .

Synthesis and Reactivity Investigations

Another significant investigation focused on the reactivity of this compound with hydroxyl radicals. This study demonstrated that exposure to hydroxyl radicals resulted in structural modifications that could alter its biological activity, suggesting potential pathways for degradation and interaction with biological systems.

Safety and Toxicology

This compound is classified as an irritant to the eyes and respiratory system. Safety data indicate it may pose risks if inhaled or ingested; therefore, appropriate handling procedures should be followed when working with this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-methyl-4,4,4-trifluorobutyrate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic trifluoromethylation or esterification of precursor acids. For example, bromination of trifluoroacetylacetate derivatives under controlled temperatures (e.g., 0–5°C) with HBr or Br₂ in dichloromethane yields halogenated intermediates, which are subsequently esterified. Optimization involves adjusting molar ratios (e.g., bromine:substrate = 1.2:1) and reaction times (2–4 hours) to maximize yield . Purification via fractional distillation (boiling point ~144–146°C) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to its flammability (flash point 47°C) and acute toxicity, store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Use fume hoods for handling, and avoid contact with oxidizing agents. Safety protocols include wearing nitrile gloves, goggles, and flame-resistant lab coats. Monitor vapor pressure (e.g., 0.0235 mmHg at 25°C) to prevent inhalation risks .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows signals for the ethyl ester group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and methyl group (δ 1.5–1.7 ppm, singlet). ¹⁹F NMR reveals a triplet for the -CF₃ group (δ -60 to -65 ppm) .

- GC-MS : Use a polar column (e.g., DB-5) with electron ionization (70 eV) to confirm molecular ion peaks at m/z 198 (C₇H₉F₃O₃) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting physicochemical data (e.g., density or boiling point) from literature be resolved experimentally?

- Methodological Answer : Discrepancies in reported values (e.g., density 1.2 g/cm³ vs. 1.258 g/cm³) arise from measurement techniques. Validate via:

- Density : Use a calibrated pycnometer at 25°C.

- Boiling Point : Perform micro-distillation under reduced pressure (e.g., 10 mmHg) and compare with standard references .

- Data Table :

| Property | Reported Value 1 | Reported Value 2 | Experimental Validation |

|---|---|---|---|

| Density | 1.2 g/cm³ | 1.258 g/cm³ | Pycnometer (25°C) |

| Boiling Point | 144°C | 146°C | Micro-distillation |

Q. What strategies mitigate side reactions during the synthesis of fluorinated derivatives from this compound?

- Methodological Answer : Side reactions (e.g., hydrolysis or decarboxylation) are minimized by:

- Using anhydrous solvents (e.g., THF, DMF) and molecular sieves to control moisture.

- Employing low temperatures (−78°C) for enolate formation to prevent β-ketoester decomposition.

- Catalyzing reactions with Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .

Q. How can computational methods predict the reactivity of this compound in organofluorine chemistry?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to evaluate electrophilic/nucleophilic sites.

- Fukui Indices : Identify reactive centers for nucleophilic attack (e.g., carbonyl carbon) or radical stabilization (CF₃ group) .

Data Analysis & Application Questions

Q. How is this compound utilized as a building block in pharmaceutical intermediates?

- Methodological Answer : The compound serves as a precursor for:

- Antiviral Agents : React with amidines to form trifluoromethyl-substituted pyrimidines.

- Agrochemicals : Couple with thioureas to synthesize herbicidal heterocycles.

- Key Step : Knoevenagel condensation with aldehydes to extend carbon chains .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : Impurities (e.g., residual bromine or unreacted starting materials) are quantified via:

- HPLC-UV/RI : Use a C18 column with isocratic elution (acetonitrile/water = 70:30) and detect at 210 nm.

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for halogenated byproducts (e.g., m/z 250 → 198 transitions) .

Safety & Regulatory Compliance

Q. What are the ecotoxicological implications of this compound, and how should waste be managed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.